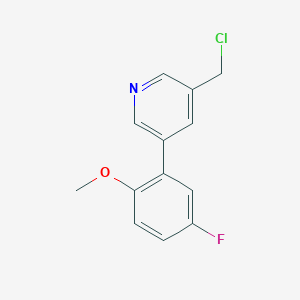

3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine

Descripción

3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine (Molecular Formula: C₁₃H₁₁ClFNO) is a halogenated pyridine derivative characterized by a chloromethyl (-CH₂Cl) group at the 3-position and a 5-fluoro-2-methoxyphenyl substituent at the 5-position of the pyridine ring . Key structural identifiers include:

- SMILES: COC₁=C(C=C(C=C₁)F)C₂=CN=CC(=C₂)CCl

- InChIKey: BPBGXHIRCWFGQD-UHFFFAOYSA-N

This compound’s reactivity is influenced by the electron-withdrawing fluorine and methoxy groups, which modulate the pyridine ring’s electronic properties. The chloromethyl group serves as a reactive site for further functionalization, making it valuable in medicinal chemistry and material science .

Propiedades

IUPAC Name |

3-(chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c1-17-13-3-2-11(15)5-12(13)10-4-9(6-14)7-16-8-10/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBGXHIRCWFGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CN=CC(=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using chloromethylation reactions, often involving reagents like formaldehyde and hydrochloric acid.

Attachment of the 5-Fluoro-2-Methoxyphenyl Group: This step involves the coupling of the pyridine ring with a 5-fluoro-2-methoxyphenyl moiety, which can be achieved through cross-coupling reactions such as the Suzuki-Miyaura reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The pyridine ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Aplicaciones Científicas De Investigación

Chemistry

3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine serves as an intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, enabling the formation of various derivatives that can be tailored for specific applications.

Biology

In biological research, this compound can be utilized to study:

- Biological Pathways : It aids in understanding the interactions between small molecules and biological macromolecules.

- Enzyme Inhibition : The chloromethyl group can covalently bond with nucleophilic sites on proteins, potentially altering their function. This property is particularly useful in drug discovery where enzyme inhibitors are sought.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties. Its reactivity makes it valuable for creating novel compounds that can serve specific industrial needs.

Case Study 1: Drug Development

In a recent study focusing on enzyme inhibitors for cancer treatment, researchers employed this compound as a key intermediate. The compound demonstrated promising activity against specific cancer cell lines by inhibiting key metabolic enzymes involved in tumor growth.

Case Study 2: Agrochemical Applications

The compound has also been explored for its potential in agrochemicals. Its ability to modify biological pathways in pests makes it a candidate for developing new insecticides that target specific metabolic processes without affecting non-target species.

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The 5-fluoro-2-methoxyphenyl group may also contribute to the compound’s activity by interacting with hydrophobic or aromatic regions of target molecules.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy group in 33m enhances electrophilicity compared to the methoxy group in the target compound, altering reactivity in nucleophilic substitutions .

- Positional Effects : The 5-fluoro-2-methoxyphenyl group in the target compound provides steric hindrance and electronic effects distinct from the 4-fluorophenyl group in .

Physicochemical Properties

Actividad Biológica

3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, particularly focusing on its applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group and a 5-fluoro-2-methoxyphenyl moiety. The presence of the chloromethyl group allows for covalent interactions with biological targets, while the fluorinated aromatic ring can enhance lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through covalent bonding. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the 5-fluoro-2-methoxyphenyl group may interact with hydrophobic regions of target molecules, enhancing binding affinity and selectivity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and cell cycle progression. In vitro studies reported IC50 values as low as 4 nM against CDK9 under varying ATP conditions, indicating high potency .

Table 1: CDK9 Inhibition Potency

| Compound | IC50 (nM) | Selectivity Ratio (CDK9/CDK2) |

|---|---|---|

| This compound | 4 | High |

| Control Compound A | 9 | Moderate |

| Control Compound B | 254 | Low |

Antibacterial Activity

The introduction of fluorine in the structure has been linked to enhanced antibacterial properties. Compounds similar to this compound exhibited significant antibacterial activity against various strains, suggesting that fluorinated derivatives can improve drug binding and penetration into bacterial biofilms .

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| This compound | E. coli | 15 |

| Fluorinated Analog A | S. aureus | 12 |

| Fluorinated Analog B | P. aeruginosa | 20 |

Case Studies

-

In Vitro Studies on Cancer Cell Lines

In a study involving various cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, demonstrating its potential as an anticancer agent. The compound showed dose-dependent effects, with higher concentrations leading to increased apoptosis rates . -

Fluorine's Role in Bioactivity

Research indicated that the presence of fluorine atoms in the structure significantly enhances the biological activity of pyridine derivatives. This effect is attributed to changes in electronic properties that facilitate better interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.